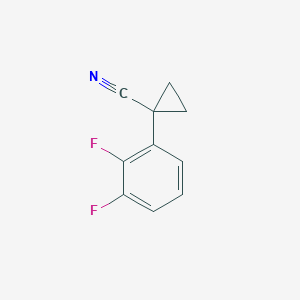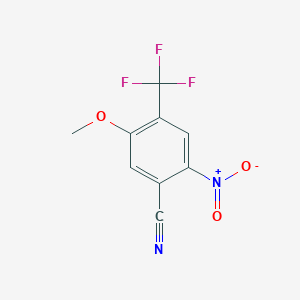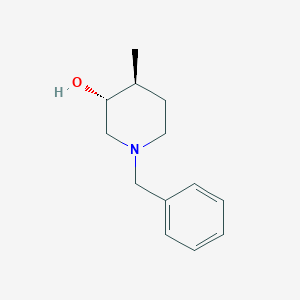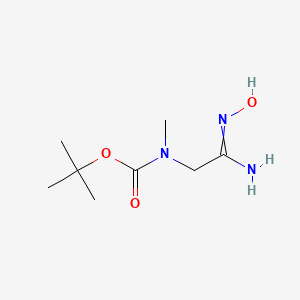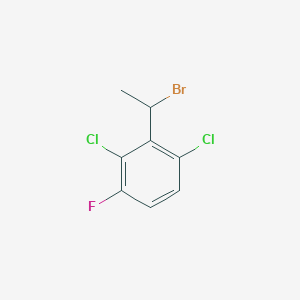
2-(1-Bromoethyl)-1,3-dichloro-4-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Bromoethyl)-1,3-dichloro-4-fluorobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a benzene ring substituted with bromine, chlorine, and fluorine atoms, as well as an ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromoethyl)-1,3-dichloro-4-fluorobenzene typically involves the bromination of 1,3-dichloro-4-fluorobenzene. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually conducted under reflux conditions in an inert solvent such as carbon tetrachloride or chloroform.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
2-(1-Bromoethyl)-1,3-dichloro-4-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The ethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of ethane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used under reflux conditions in ethanol or tert-butanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Formation of substituted benzene derivatives.
Elimination Reactions: Formation of alkenes.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of ethane derivatives.
科学研究应用
2-(1-Bromoethyl)-1,3-dichloro-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(1-Bromoethyl)-1,3-dichloro-4-fluorobenzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation via an E2 mechanism, where a base abstracts a proton from the β-carbon, leading to the formation of an alkene.
相似化合物的比较
Similar Compounds
- 1-Bromo-2,4-dichloro-5-fluorobenzene
- 2-Bromo-1,3-dichloro-4-fluorobenzene
- 1-Bromo-3,5-dichloro-2-fluorobenzene
Uniqueness
2-(1-Bromoethyl)-1,3-dichloro-4-fluorobenzene is unique due to the presence of the ethyl group, which can undergo various chemical transformations, providing a versatile platform for the synthesis of diverse organic compounds. The combination of bromine, chlorine, and fluorine atoms on the benzene ring also imparts distinct reactivity and properties compared to other similar compounds.
属性
IUPAC Name |
2-(1-bromoethyl)-1,3-dichloro-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl2F/c1-4(9)7-5(10)2-3-6(12)8(7)11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEOITYJIRUOBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl2F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide](/img/structure/B11722309.png)
![3-[2-(Benzyloxy)ethyl]oxetane](/img/structure/B11722310.png)
![6-Nitropyrrolo[2,1-F][1,2,4]triazin-4(3H)-one](/img/structure/B11722314.png)
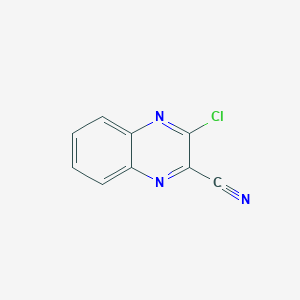
![1-[(1R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11722337.png)
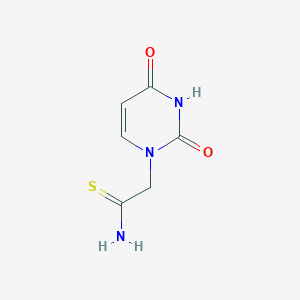
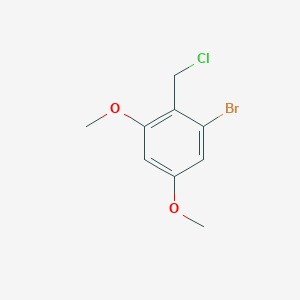

![(NZ)-N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B11722364.png)
